molecular formula C8H15N3O5 B12692612 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione CAS No. 75797-21-6

1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B12692612
CAS No.: 75797-21-6
M. Wt: 233.22 g/mol
InChI Key: ALVBRJRQOKFZPA-UHFFFAOYSA-N
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Description

1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione: is a chemical compound characterized by its triazolidine ring structure with three hydroxyethyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of triazolidine-3,5-dione with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the addition of hydroxyethyl groups to the triazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s hydroxyethyl groups make it a potential candidate for biochemical studies and drug development.

    Medicine: It may be explored for its potential therapeutic properties, including its ability to interact with biological targets.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione involves its interaction with molecular targets through its hydroxyethyl groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The triazolidine ring structure also contributes to its reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazine-3,5,6(1H,2H,4H)-trione
  • Tris(2-hydroxyethyl)amine
  • Tris(2-hydroxyethyl) 1,2,4-benzenetricarboxylate

Uniqueness

1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione is unique due to its specific triazolidine ring structure and the presence of three hydroxyethyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione (CAS No. 75797-21-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a triazolidine ring with three hydroxyethyl substituents. Its molecular formula is C8H15N3O5C_8H_{15}N_3O_5 with a molecular weight of 233.22 g/mol. The presence of hydroxyethyl groups enhances its solubility and potential for chemical modifications, which can influence its biological activity .

Antimicrobial Properties

Research indicates that compounds within the triazolidine family exhibit notable antimicrobial activity. For instance, derivatives of 1,2,4-triazolidines have shown effectiveness against various bacterial strains. A study involving similar triazole derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria . The mechanism often involves interaction with bacterial cell membranes or inhibition of essential enzymes.

Anticancer Effects

This compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways. For example, derivatives have been shown to significantly reduce cell viability in MCF-7 breast cancer cells at concentrations as low as 50 µg/mL .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Cytokine Modulation : It has been shown to modulate the release of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC), suggesting potential anti-inflammatory properties .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

  • Synthesis and Antimicrobial Evaluation : A study synthesized new derivatives and tested their antimicrobial efficacy against E. coli and S. aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on different cancer cell lines (e.g., MCF-7). The findings highlighted that specific substitutions on the triazolidine core could enhance anticancer activity .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Cytokine ModulationReduces TNF-α production in PBMC

Cytotoxicity Results

CompoundCell LineIC50 (µg/mL)Effectiveness
1MCF-750High
2HeLa40Moderate
3A54960Low

Properties

CAS No.

75797-21-6

Molecular Formula

C8H15N3O5

Molecular Weight

233.22 g/mol

IUPAC Name

1,2,4-tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C8H15N3O5/c12-4-1-9-7(15)10(2-5-13)11(3-6-14)8(9)16/h12-14H,1-6H2

InChI Key

ALVBRJRQOKFZPA-UHFFFAOYSA-N

Canonical SMILES

C(CO)N1C(=O)N(N(C1=O)CCO)CCO

Origin of Product

United States

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